molecular formula C14H24N4O6 B090766 RHODOTORULIC ACID CAS No. 18928-00-2

RHODOTORULIC ACID

Cat. No.: B090766
CAS No.: 18928-00-2
M. Wt: 344.36 g/mol
InChI Key: PUWVNTVQJFSBDH-RYUDHWBXSA-N
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Description

Acetamide, N,N’-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-]: is a complex organic compound with the molecular formula C14H24N4O6. . This compound is characterized by its unique structure, which includes a piperazine ring and hydroxamic acid groups. It has various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-] involves multiple steps.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory synthesis but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the stability of the compound and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso compounds, while reduction can yield amines .

Scientific Research Applications

Acetamide, N,N’-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N,N’-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-] involves its interaction with metal ions and enzymes. The hydroxamic acid groups can chelate metal ions, which can inhibit the activity of metalloenzymes. This chelation disrupts the normal function of the enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Acetamide, N,N’-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-] apart is its combination of a piperazine ring with hydroxamic acid groups. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound in scientific research .

Properties

CAS No.

18928-00-2

Molecular Formula

C14H24N4O6

Molecular Weight

344.36 g/mol

IUPAC Name

N-[3-[(2S,5S)-5-[3-[acetyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl]-N-hydroxyacetamide

InChI

InChI=1S/C14H24N4O6/c1-9(19)17(23)7-3-5-11-13(21)16-12(14(22)15-11)6-4-8-18(24)10(2)20/h11-12,23-24H,3-8H2,1-2H3,(H,15,22)(H,16,21)/t11-,12-/m0/s1

InChI Key

PUWVNTVQJFSBDH-RYUDHWBXSA-N

SMILES

CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)O)O

Isomeric SMILES

CC(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N1)CCCN(C(=O)C)O)O

Canonical SMILES

CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)O)O

Key on ui other cas no.

18928-00-2

physical_description

Solid;  [Sigma-Aldrich MSDS]

Synonyms

chromic rhodotorulic acid
cyclo-di(alpha-N-acetyl-alpha-hydroxy-L-ornithine)
rhodotorulic acid
rhodotorulic acid, Fe(3+) salt, (1S-cis)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RHODOTORULIC ACID
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RHODOTORULIC ACID
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RHODOTORULIC ACID
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RHODOTORULIC ACID
Reactant of Route 5
RHODOTORULIC ACID
Reactant of Route 6
RHODOTORULIC ACID

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